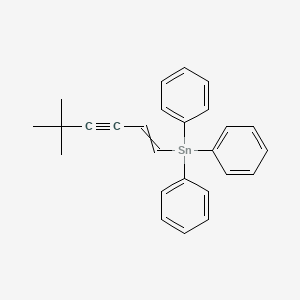

(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane

CAS No.: 650605-80-4

Cat. No.: VC16904471

Molecular Formula: C26H26Sn

Molecular Weight: 457.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 650605-80-4 |

|---|---|

| Molecular Formula | C26H26Sn |

| Molecular Weight | 457.2 g/mol |

| IUPAC Name | 5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |

| Standard InChI | InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |

| Standard InChI Key | XYKKQGOJUHYCFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane features a tin atom bonded to three phenyl groups and one 5,5-dimethylhex-1-en-3-yn-1-yl substituent. The tin center adopts a tetrahedral geometry, consistent with tin(IV) organometallic compounds . The 5,5-dimethylhex-1-en-3-yn-1-yl group introduces both alkenyl (C=C) and alkynyl (C≡C) functionalities, creating a conjugated system that may influence reactivity.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: ~439.2 g/mol (calculated from atomic masses).

Stereochemical Considerations

Synthesis and Preparation

General Synthetic Routes

The synthesis of (5,5-dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane likely follows established organotin reagent protocols:

Transmetallation Reactions

A common method involves reacting a Grignard reagent or lithium organyl with triphenyltin chloride:

Here, represents the 5,5-dimethylhex-1-en-3-yn-1-yl group. This approach is analogous to the preparation of tributyltin analogs documented in search results .

Stille Coupling Precursors

Organotin reagents are frequently employed in Stille couplings, which form C–C bonds via palladium catalysis . The target compound could serve as a coupling partner for aryl or alkenyl halides.

Challenges in Synthesis

-

Steric Hindrance: The bulky triphenyltin group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

-

Functional Group Compatibility: The alkenyl and alkynyl moieties require protection during synthesis to prevent undesired side reactions, such as polymerization or oxidation .

Physical and Chemical Properties

Physicochemical Data

While experimental data for (5,5-dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is scarce, inferences can be drawn from analogous compounds:

Spectroscopic Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm⁻¹) and C=C (~1600 cm⁻¹) .

Reactivity and Applications

Cross-Coupling Reactions

The compound’s tin-carbon bond is susceptible to transmetallation in Stille couplings, enabling the transfer of the 5,5-dimethylhex-1-en-3-yn-1-yl group to palladium intermediates :

This reactivity is pivotal in constructing complex organic frameworks, such as natural product skeletons .

Radical Reactions

Triphenyltin groups can participate in radical chain reactions, though this is less common than their tributyl counterparts .

Applications in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume